![molecular formula C9H12BF3KN B1603029 Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate CAS No. 936329-96-3](/img/structure/B1603029.png)
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate
Overview
Description
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the molecular formula C₉H₁₃BF₃K₂N. It is a white solid that is used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of N-benzyl-N-methylamine with a boron trifluoride source in the presence of a potassium base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amine derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the formula . It has a molecular weight of 281.21 and is identified by the IUPAC name potassium ((benzyl(methyl)amino)methyl)trifluoroborate . This compound is available from chemical suppliers such as AChemBlock .
Synthesis and Characteristics
Potassium aminomethyltrifluoroborates can be synthesized via alkylation of the desired amine with potassium iodomethyltrifluoroborate . The N-(trifluoroboratomethyl)piperidine is easily prepared using a known procedure . These compounds can also be generated in situ as tetracoordinated boron species .
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Potassium dialkylaminomethyltrifluoroborates are suitable coupling partners in Suzuki-Miyaura cross-coupling reactions with electron-rich and electron-poor aryl bromides . This reaction allows for the construction of an aminomethyl aryl linkage .
Reaction Conditions
- Catalyst System: Palladium(II) acetate () and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
- Base: Cesium carbonate ()
- Solvent: A mixture of THF/H2O (10:1)
Scope of the Reaction
- Aryl Halides: Reacts with various aryl halides, including 4-bromobenzonitrile .
- Heteroaromatic Bromides: Effective with furan, thiophene, pyrimidine, isoquinoline, and pyridine derivatives. 5-Bromo-2-furaldehyde and 5-bromopyrimidine couple with high facility .
- Aminomethyl Trifluoroborate Derivatives: Includes N-methylaminomethyl- and protected piperazinomethyl- trifluoroborate derivatives, which allows for further functionalization after deprotection .
Advantages
- Ease of Preparation: Potassium organotrifluoroborates can be easily prepared through a one-step process from bromomethyltrifluoroborate .
- Versatility: Applicable to both electron-rich and electron-poor aryl bromides .
- Functionalization: Products offer potential for further functionalization of the amines following deprotection .
Considerations
Mechanism of Action
The mechanism of action of Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate involves its ability to participate in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form reactive boronic acid intermediates, which can then participate in cross-coupling reactions. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its interaction with other molecules .
Comparison with Similar Compounds
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate can be compared with other similar compounds, such as:
Potassium N-methyl-N-phenyl-aminomethyltrifluoroborate: This compound has a phenyl group instead of a benzyl group, which can affect its reactivity and applications.
Potassium N-benzyl-N-ethyl-aminomethyltrifluoroborate: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity that is valuable in various chemical and research applications .
Biological Activity
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.
Chemical Profile
- Chemical Formula : C₉H₁₂BF₃KN
- Molecular Weight : 229.1 g/mol
- CAS Number : 23706008
Synthesis and Reactivity
This compound can be synthesized through various methods, primarily involving the cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of aminomethyl aryl linkages, which are crucial in constructing complex nitrogen-containing pharmaceuticals .
Synthesis Methodology
- Starting Materials : Aryl halides and potassium N,N-dialkylaminomethyltrifluoroborates.
- Catalysts : Palladium-based catalysts, such as Pd(OAc)₂.
- Conditions : Typically performed in a solvent mixture of THF and water under basic conditions.
- Yield : High yields (up to 96%) of desired products have been reported .
Biological Activity
The biological activity of this compound is primarily linked to its role in drug development and synthesis of bioactive compounds.
The compound acts as a versatile building block in the synthesis of various biologically active molecules. Its trifluoroborate moiety enhances the stability and reactivity of the compound, facilitating further functionalization into more complex structures that exhibit biological activity.
Case Studies and Research Findings
-
Anticancer Activity :
- Research has indicated that derivatives synthesized from this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines .
- A study demonstrated that specific derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
- Antimicrobial Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell growth | |
Antimicrobial | Inhibition against pathogens | |
Neuroprotective | Protective effects on neurons |
Table 2: Synthesis Yields of Related Compounds
Compound | Reaction Conditions | Yield (%) |
---|---|---|
This compound | THF/H₂O, Pd(OAc)₂ catalyst | 83 |
Related Aminomethyl Trifluoroborates | Various aryl halides | Up to 96 |
Properties
IUPAC Name |
potassium;[benzyl(methyl)amino]methyl-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N.K/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAWTOAGEFYNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)CC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635749 | |
Record name | Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936329-96-3 | |
Record name | Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 936329-96-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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